2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
Description
2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile is a halogenated pyridine derivative with a trifluoromethyl (-CF₃) group at the 5-position and a cyano (-CN) group at the 4-position of the pyridine ring. This compound is structurally significant due to its electron-withdrawing substituents, which enhance its reactivity in cross-coupling reactions and its utility as an intermediate in agrochemical and pharmaceutical synthesis . The chloro group at the 2-position facilitates nucleophilic substitution, while the trifluoromethyl group improves lipophilicity and metabolic stability, making it valuable in designing bioactive molecules .
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2/c8-6-1-4(2-12)5(3-13-6)7(9,10)11/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPDZBFTNATSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260782-19-1 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Comparative Summary Table of Preparation Methods
| Method | Starting Material | Conditions | Catalyst/Initiator | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Vapor/Liquid Phase Chlorination | 3-Trifluoromethylpyridine | 300–450°C (vapor), UV/radical (liq.) | Radical initiators (liquid phase) or none | High selectivity; well-studied | High temperature (vapor); by-products |
| Catalytic Gas-Phase Chlorination | 3-Trifluoromethylpyridine | 220–360°C, gas phase | Pd on activated carbon/alumina + Mg/Ca/Ba salts | High conversion and selectivity; low energy | Requires catalyst preparation |
| Reduction-Dechlorination | 2,3,6-Trichloro-5-trifluoromethylpyridine | -10 to 65°C, H₂ pressure 0.1-2.0 MPa | Supported metals (Ni, Pd, Pt, etc.) | High purity and selectivity; mild conditions | Multi-step; requires hydrogenation setup |
| Pyridine Ring Construction | Trifluoromethyl-containing precursors | Multi-step organic synthesis | Various | Direct incorporation of substituents | Complex; less efficient for this compound |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the presence of catalysts .
Major Products Formed
Major products formed from reactions involving this compound include substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile is widely used in scientific research due to its versatility and stability. Applications include:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Employed in the development of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile involves its interaction with molecular targets through its functional groups. The chlorine and trifluoromethyl groups enhance its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through pathways involving nucleophilic substitution and other reaction mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile and analogous compounds:
*Note: Molecular weight calculated based on formula.
Key Observations:
Substituent Effects on Reactivity :
- The chloro group in this compound enables nucleophilic aromatic substitution, whereas the bromo analog (5-bromo-2-(trifluoromethyl)pyridine-4-carbonitrile) offers enhanced reactivity in Suzuki-Miyaura couplings due to bromine’s superior leaving-group ability .
- Methoxy substituents (e.g., in 2-Chloro-4-methoxypyrimidine-5-carbonitrile) increase solubility in polar solvents but reduce electrophilicity compared to trifluoromethyl groups .
Biological Activity :
- Trifluoromethyl-containing compounds (e.g., the target compound and flupropacil) exhibit prolonged environmental persistence and bioactivity, making them prevalent in herbicides .
- Pyrimidine derivatives (e.g., 2-Chloro-4-methoxypyrimidine-5-carbonitrile) are more common in antiviral drug design due to their ability to mimic nucleobases .
Synthetic Challenges :
- Low yields (e.g., 18% for a related thiazolylpyrimidine carbonitrile in ) highlight the difficulty of introducing multiple electron-withdrawing groups without side reactions .
- The target compound’s synthesis likely involves palladium-catalyzed cross-coupling, similar to Reference Example 67 in , which reports a pyrimidine carbonitrile with m/z 295 .
Limitations in Data:
Biological Activity
2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile (CAS Number: 1260782-19-1) is a fluorinated heterocyclic compound with potential biological activity. This article aims to explore its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Composition
- Chemical Formula : C7H2ClF3N2
- Molecular Weight : 202.55 g/mol
- CAS Number : 1260782-19-1
The compound features a pyridine ring substituted with a chloro group and a trifluoromethyl group, which are known to enhance the lipophilicity and biological activity of compounds.
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their ability to modulate electronic properties and steric effects. The presence of the carbonitrile group also contributes to the compound's reactivity and potential interactions with biological targets.
Antimicrobial Activity
A study reported that related pyridine derivatives demonstrated significant antimicrobial activity against various bacterial strains, including Chlamydia trachomatis. These compounds were found to selectively inhibit bacterial growth without affecting host cell viability, indicating potential for developing selective antimicrobial agents .
Anticancer Potential
Fluorinated pyridines have been investigated for their anticancer properties. For instance, derivatives similar to this compound have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. In vitro studies have demonstrated that certain analogs exhibit submicromolar inhibition of CDK2 and CDK9, suggesting a pathway for therapeutic application in cancer treatment .
Case Studies
- Antichlamydial Activity :
- Inhibition of CDKs :
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of C. trachomatis | |
| Anticancer | Inhibition of CDK2/CDK9 | |
| Selectivity | Minimal toxicity to host cells |
Structure-Activity Relationship (SAR) Insights
| Compound Structure | Activity Level (IC50/EC50) | Comments |
|---|---|---|
| 4-Pyrazole derivative | EC50 0.010 µM | High potency |
| N-Methyl substitution | EC50 0.064 µM | Increased potency |
| Pyridyl analogs | EC50 0.177 µM | Decreased activity |
Q & A
Q. What are the optimal synthetic routes for 2-chloro-5-(trifluoromethyl)pyridine-4-carbonitrile, and how do reaction conditions influence yield and purity?
Answer: The synthesis of this compound typically involves halogenation and trifluoromethylation steps. Key methods include:
- Vapor-phase chlorination : Catalytic chlorination of β-picoline derivatives at high temperatures, followed by halogen exchange to introduce the trifluoromethyl group .
- Electrophilic fluorination : Reaction of chlorinated pyridine precursors with trifluoromethyl sulfonic anhydride under controlled anhydrous conditions (e.g., 80–100°C, DMF solvent) to achieve >70% yield .
Q. Critical factors :
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Answer: Use a combination of analytical techniques:
- NMR spectroscopy :
- ¹H NMR : Absence of aromatic protons confirms substitution at positions 2, 4, and 5.
- ¹⁹F NMR : A singlet near -60 ppm verifies the trifluoromethyl group .
- Mass spectrometry (HRMS) : Molecular ion peak at m/z 208.55 (calculated for C₇H₂ClF₃N₂) .
- X-ray crystallography : Resolve bond angles (e.g., C-Cl bond length ≈ 1.73 Å) to confirm spatial arrangement .
Q. Pitfalls :
- Trace moisture can hydrolyze the carbonitrile group to carboxylic acid, detectable via IR (loss of C≡N stretch at 2220 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Answer: The chlorine atom at position 2 acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Key steps:
Oxidative addition : Pd(0) inserts into the C-Cl bond, forming a Pd(II) intermediate.
Transmetallation : Boronic acid substitutes Pd(II) in the presence of base (e.g., K₂CO₃).
Reductive elimination : Regenerates Pd(0) and forms the C-C bond .
Q. Challenges :
Q. How do computational studies guide the design of derivatives with enhanced bioactivity?
Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict:
- Electrophilic reactivity : The carbonitrile group’s LUMO energy (-1.8 eV) facilitates nucleophilic attacks at position 4 .
- Lipophilicity : LogP ≈ 2.3 (calculated) aligns with membrane permeability requirements for CNS-targeting drugs .
Case Study :
Substituting chlorine with amino groups increases H-bond donor capacity, improving binding to kinase targets (e.g., IC₅₀ reduced from 15 µM to 2.3 µM) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardized bioassays : Use identical cell lines (e.g., HEK293T for kinase inhibition) and controls.
- HPLC purity checks : Ensure >98% purity to exclude confounding effects from byproducts like 4-chloro-6-(trifluoromethyl)pyrimidine .
- Meta-analysis : Compare data across studies using tools like Prism® to identify outliers linked to solvent choice (e.g., DMSO vs. ethanol) .
Q. What are the challenges in scaling up reactions involving this compound?
Answer: Key issues :
- Thermal instability : Decomposition above 150°C necessitates low-temperature reflux setups .
- Toxicity : Chlorinated byproducts require scrubbing (e.g., activated carbon filters) .
- Cost : Trifluoromethylating agents (e.g., TMSCF₃) are expensive; alternatives like CF₃CO₂Na reduce costs but require longer reaction times .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
